

Picoxystrobin's Potential for Inducing Systemic Acquired Resistance: A Technical Guide

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Compound of Interest

Compound Name: *Picoxystrobin*

Cat. No.: *B033183*

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Executive Summary

Picoxystrobin, a broad-spectrum fungicide from the strobilurin class (QoI inhibitors), is primarily recognized for its efficacy in controlling a wide range of fungal pathogens by inhibiting mitochondrial respiration.[1][2] Beyond this direct mode of action, there is a growing body of evidence suggesting that strobilurin fungicides can positively influence plant physiology, including the enhancement of the plant's own defense mechanisms.[3][4][5] This technical guide explores the potential of **picoxystrobin** to induce Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. While direct quantitative data for **picoxystrobin**-induced SAR is limited, this guide synthesizes the available evidence from related strobilurin compounds and outlines the experimental framework necessary to elucidate **picoxystrobin**'s specific capabilities in this domain. The information presented herein is intended to provide a foundational resource for researchers investigating novel mechanisms of plant protection and developing new strategies for integrated pest management.

Introduction to Picoxystrobin and Systemic Acquired Resistance (SAR)

Picoxystrobin belongs to the strobilurin group of fungicides, which act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex in fungal mitochondria, thereby

disrupting cellular respiration.[1][2] This systemic and translaminar fungicide has demonstrated both preventative and curative properties against a variety of plant diseases.[1][6]

Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism that is activated upon localized exposure to a pathogen or certain chemical elicitors.[7][8] SAR provides broad-spectrum and long-lasting protection against a variety of pathogens. The establishment of SAR is typically associated with the accumulation of the signaling molecule salicylic acid (SA), which in turn leads to the expression of a battery of Pathogenesis-Related (PR) proteins that contribute to the enhanced defensive state of the plant.[9][10] Chemical priming of plant defenses is a strategy that utilizes compounds to induce this heightened state of readiness, allowing for a faster and more robust defense response upon subsequent pathogen attack.[11][12][13]

Evidence for Strobilurin-Induced Plant Defense

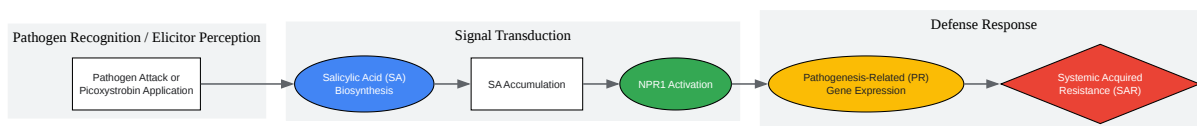
While specific research on **picoxystrobin**'s SAR-inducing capabilities is not extensively documented, studies on other strobilurin fungicides provide compelling evidence for their role in modulating plant defense responses.

A notable study on the strobilurin fungicide pyraclostrobin demonstrated enhanced resistance in tobacco plants against both the Tobacco Mosaic Virus (TMV) and the bacterial pathogen *Pseudomonas syringae* pv. *tabaci*. [14] Interestingly, this enhanced resistance was also observed in transgenic tobacco plants unable to accumulate salicylic acid, suggesting that pyraclostrobin may act downstream of SA or through an SA-independent pathway. [14] The study concluded that pyraclostrobin primes the plant for a more potent activation of defense responses upon pathogen attack. [14]

Other research has indicated that strobilurins can lead to various physiological benefits in plants, such as increased photosynthetic efficiency and improved stress tolerance, which may be linked to the activation of plant defense pathways. [3][15]

Potential Signaling Pathways

The classical SAR pathway is heavily dependent on the accumulation of salicylic acid. A simplified representation of this pathway is illustrated below. Should **picoxystrobin** induce SAR, it would likely involve the modulation of key components within this cascade.



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Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).

Quantitative Data from Strobilurin Studies

Direct quantitative data on **picoxystrobin**'s effect on SAR markers is not readily available in the reviewed literature. However, data from studies on **picoxystrobin**'s fungicidal efficacy and the effects of other strobilurins on plant health provide a basis for designing experiments to generate such data.

Table 1: In Planta Control Efficacy of **Picoxystrobin** against *Neopestalotiopsis clavispora*

Treatment Concentration ($\mu\text{g/mL}$)	Protective Efficacy (%)	Curative Efficacy (%)
2	70.1	59.6
4	89.9	79.7

Data adapted from a study on vine tea leaf blight.[16] It is important to note that this data reflects the combined effect of direct fungicidal activity and any potential induced resistance.

Table 2: Hypothetical Quantitative Data for **Picoxystrobin** SAR Induction Assay

Picoxystrobin Concentration (µM)	Salicylic Acid Level (ng/g FW)	Relative PR-1 Gene Expression (fold change)	Disease Severity Reduction (%)
0 (Control)	Baseline	1.0	0
10	To be determined	To be determined	To be determined
50	To be determined	To be determined	To be determined
100	To be determined	To be determined	To be determined

This table is a template for researchers to populate with experimental data.

Experimental Protocols

To investigate the potential of **picoxystrobin** to induce SAR, the following experimental protocols are recommended.

Plant Material and Growth Conditions

- Plant Species: *Arabidopsis thaliana* (ecotype Col-0) is a model organism for SAR studies. Other crop species of interest can also be used.
- Growth: Grow plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22°C.

Picoxystrobin Treatment

- Prepare a stock solution of **picoxystrobin** in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired concentrations in water containing a surfactant (e.g., 0.01% Tween-20).
- Apply the **picoxystrobin** solution to the lower leaves of 4- to 5-week-old plants by spraying or soil drenching.

- Use a mock treatment (solvent and surfactant in water) as a control.

Pathogen Inoculation

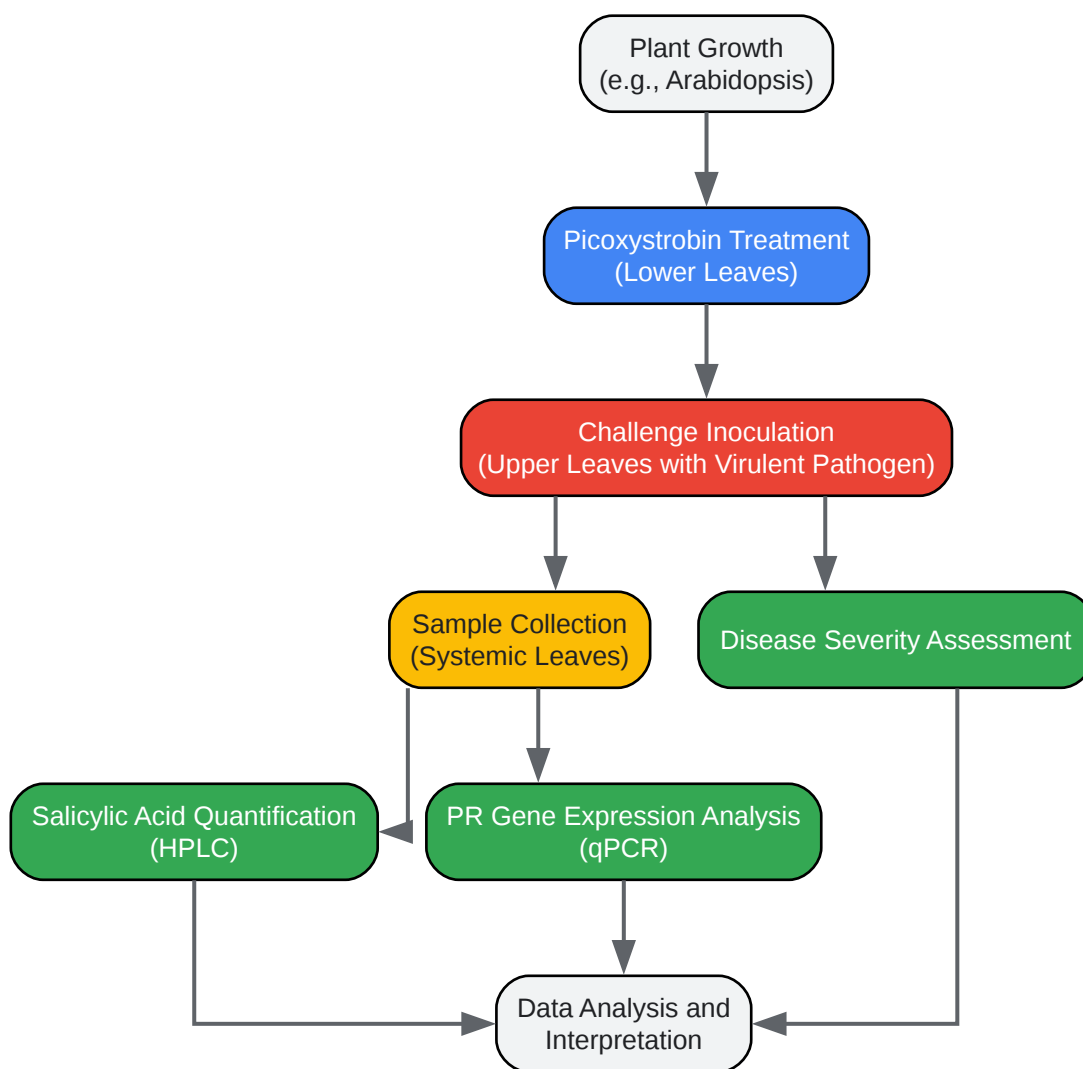
- Inducing Inoculation (for biological SAR induction control): Infiltrate lower leaves with a suspension of an avirulent pathogen (e.g., *Pseudomonas syringae* pv. tomato DC3000 carrying an avirulent gene like *avrRpt2* in a resistant *Arabidopsis* ecotype).
- Challenge Inoculation: Two to three days after **picoxystrobin** treatment or inducing inoculation, challenge systemic (upper, untreated) leaves with a virulent pathogen (e.g., *P. syringae* pv. tomato DC3000).

Quantification of Salicylic Acid

- Harvest leaf tissue from systemic leaves at various time points after **picoxystrobin** treatment.
- Freeze the tissue in liquid nitrogen and grind to a fine powder.
- Extract salicylic acid using a methanol-based solvent system.
- Analyze the SA content using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector.

Quantification of PR Gene Expression

- Harvest leaf tissue from systemic leaves at various time points after **picoxystrobin** treatment.
- Extract total RNA using a commercial kit.
- Synthesize cDNA from the RNA template.
- Perform quantitative real-time PCR (qPCR) to measure the expression levels of SAR marker genes (e.g., PR-1, PR-2, PR-5).
- Normalize the expression data to a stably expressed reference gene (e.g., Actin or Ubiquitin).



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